molecular formula C14H14NO5P B14409752 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate CAS No. 81349-01-1

4-Nitrophenyl (4-methoxyphenyl)methylphosphinate

Cat. No.: B14409752
CAS No.: 81349-01-1
M. Wt: 307.24 g/mol
InChI Key: SEDGVEDGMFGPHD-UHFFFAOYSA-N
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Description

4-Nitrophenyl (4-methoxyphenyl)methylphosphinate is an organic compound with the molecular formula C14H14NO5P It is a derivative of phosphinic acid, featuring both nitrophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate typically involves the reaction of 4-nitrophenol with 4-methoxybenzyl chloride in the presence of a phosphinic acid derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (4-methoxyphenyl)methylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-aminophenyl (4-methoxyphenyl)methylphosphinate, while oxidation can produce phosphine oxides .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the nitrophenyl and methoxyphenyl groups, which can form specific interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl (4-methoxyphenyl)methylphosphinate is unique due to the presence of both nitrophenyl and methoxyphenyl groups attached to the phosphinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

81349-01-1

Molecular Formula

C14H14NO5P

Molecular Weight

307.24 g/mol

IUPAC Name

1-[(4-methoxyphenyl)-methylphosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C14H14NO5P/c1-19-12-7-9-14(10-8-12)21(2,18)20-13-5-3-11(4-6-13)15(16)17/h3-10H,1-2H3

InChI Key

SEDGVEDGMFGPHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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